molecular formula C47H56N8O2 B14154497 Ethylhexyl bis-isopentylbenzoxazolylphenyl melamine CAS No. 288254-16-0

Ethylhexyl bis-isopentylbenzoxazolylphenyl melamine

Cat. No.: B14154497
CAS No.: 288254-16-0
M. Wt: 765.0 g/mol
InChI Key: ZVIJJZZVZCQINB-UHFFFAOYSA-N
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Description

Ethylhexyl bis-isopentylbenzoxazolylphenyl melamine is a complex organic compound primarily used as a UV absorber in cosmetic products. It is a polymer or copolymer based on melamine (cyanuramide) and possibly other monomers. The compound is known for its ability to protect cosmetic products from damage caused by UV light .

Preparation Methods

The synthesis of ethylhexyl bis-isopentylbenzoxazolylphenyl melamine involves several steps. The key components include 2-ethylhexanol, pentanol, phenol, and melamine. The synthetic route typically involves the formation of a polymer or copolymer resin based on melamine and other monomers. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired polymerization .

Chemical Reactions Analysis

Ethylhexyl bis-isopentylbenzoxazolylphenyl melamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethylhexyl bis-isopentylbenzoxazolylphenyl melamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethylhexyl bis-isopentylbenzoxazolylphenyl melamine involves its ability to absorb UV light. The compound contains specific functional groups that can absorb UV radiation, thereby protecting the underlying product or skin from UV damage. The molecular targets and pathways involved include the aromatic rings and other functional groups that interact with UV light .

Comparison with Similar Compounds

Ethylhexyl bis-isopentylbenzoxazolylphenyl melamine is unique compared to other similar compounds due to its specific structure and UV-absorbing properties. Similar compounds include:

    Octocrylene: Another UV absorber used in sunscreens.

    Avobenzone: A common UV filter in cosmetic products.

    Homosalate: Used in sunscreens for its UV-absorbing properties.

This compound stands out due to its polymeric nature and the combination of functional groups that provide enhanced UV protection .

Properties

CAS No.

288254-16-0

Molecular Formula

C47H56N8O2

Molecular Weight

765.0 g/mol

IUPAC Name

6-N-(2-ethylhexyl)-2-N,4-N-bis[4-[5-(2-methylbutan-2-yl)-1,3-benzoxazol-2-yl]phenyl]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C47H56N8O2/c1-9-13-14-30(10-2)29-48-43-53-44(49-35-21-15-31(16-22-35)41-51-37-27-33(46(5,6)11-3)19-25-39(37)56-41)55-45(54-43)50-36-23-17-32(18-24-36)42-52-38-28-34(47(7,8)12-4)20-26-40(38)57-42/h15-28,30H,9-14,29H2,1-8H3,(H3,48,49,50,53,54,55)

InChI Key

ZVIJJZZVZCQINB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC1=NC(=NC(=N1)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C(C)(C)CC)NC5=CC=C(C=C5)C6=NC7=C(O6)C=CC(=C7)C(C)(C)CC

Origin of Product

United States

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